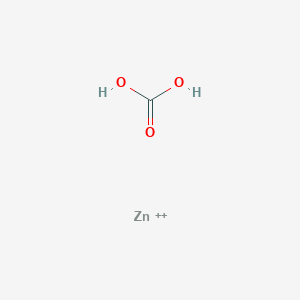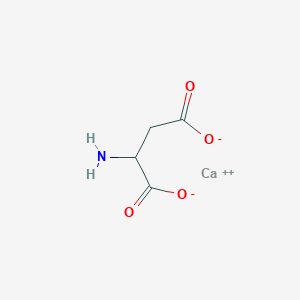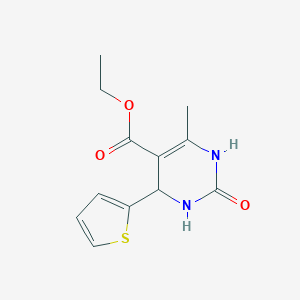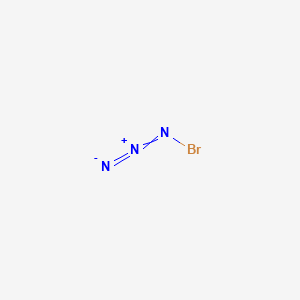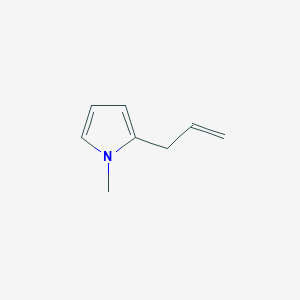
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-, also known as 5-Methyl-1-(2-methylpropyl)-1H-pyrrole-2-carboxaldehyde, is a chemical compound that belongs to the pyrrole family. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is complex and not fully understood. It is believed to act as a reactive intermediate in various chemical reactions, and to interact with biological molecules such as proteins and nucleic acids. It has been shown to have a high affinity for certain receptors in the central nervous system, and to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is its versatility and potential for use in a wide range of scientific research applications. It is also relatively easy to synthesize and purify, and has a high yield and purity. However, one of the limitations of using 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in lab experiments is its potential toxicity and safety concerns. Careful handling and disposal procedures must be followed to avoid exposure to the compound.
Direcciones Futuras
There are many potential future directions for research on 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-. Some of these include:
1. Further investigation of the mechanism of action and biochemical and physiological effects of the compound, with a focus on identifying potential therapeutic applications.
2. Development of new synthetic methods for the compound, with a focus on improving yield, purity, and safety.
3. Exploration of the potential use of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- as a building block in the synthesis of functional materials, such as polymers and nanomaterials.
4. Investigation of the potential use of the compound as a ligand in organometallic chemistry, with a focus on developing new catalytic systems.
5. Development of new analytical methods for the detection and quantification of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in biological and environmental samples.
Conclusion
In conclusion, 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is a versatile and potentially useful compound that has been extensively studied in scientific research. Its unique properties and potential applications make it a valuable tool for researchers in a wide range of fields. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as to develop new synthetic methods and analytical techniques.
Métodos De Síntesis
The synthesis of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- can be achieved through a variety of methods, including the reaction of 2-methyl-3-buten-2-ol with ethyl acetoacetate and ammonium acetate, and the reaction of 2-methyl-3-buten-2-ol with pyrrole-2-carboxaldehyde and ammonium acetate. The yield of the synthesis can reach up to 80%, and the purity of the compound can be as high as 99%.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in organometallic chemistry, and as a building block in the synthesis of functional materials.
Propiedades
Número CAS |
14022-23-2 |
|---|---|
Nombre del producto |
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- |
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
Clave InChI |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
SMILES canónico |
CN1C=CC=C1CC=C |
Sinónimos |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)



![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)





